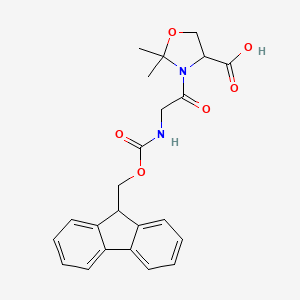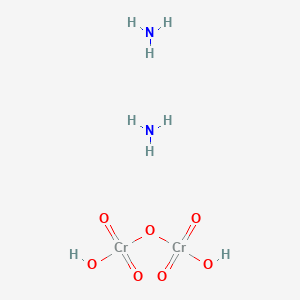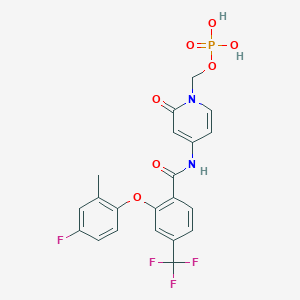
VX-150
Übersicht
Beschreibung
VX-150 ist eine von Vertex Pharmaceuticals entwickelte Verbindung. Es handelt sich um ein oral bioverfügbares Prodrug, das schnell in seinen aktiven Bestandteil umgewandelt wird, welcher ein hochspezifischer Inhibitor des Natriumkanal-Subtyps NaV1.8 ist. Diese Verbindung wurde in erster Linie auf ihr Potenzial zur Behandlung verschiedener Schmerzzustände untersucht, einschließlich akuter und chronischer Schmerzen .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
VX-150 wird als Prodrug synthetisiert, was bedeutet, dass es im Körper in seine aktive Form umgewandelt wird. Die spezifischen Synthesewege und Reaktionsbedingungen für this compound umfassen mehrere Schritte, darunter die Herstellung von Zwischenverbindungen und deren anschließende Umwandlung in das Endprodukt. Die Synthese beinhaltet typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und spezifischer Reaktionsbedingungen, um die gewünschten chemischen Umwandlungen zu gewährleisten .
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound folgt den Standardpraktiken der pharmazeutischen Herstellung. Dies beinhaltet die großtechnische Synthese in kontrollierten Umgebungen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten. Der Produktionsprozess beinhaltet strenge Qualitätskontrollen, um die behördlichen Standards zu erfüllen und die Sicherheit und Wirksamkeit der Verbindung zu gewährleisten .
Analyse Chemischer Reaktionen
Reaktionstypen
VX-150 unterliegt verschiedenen chemischen Reaktionen, einschließlich der Hydrolyse, die es in seine aktive Form umwandelt. Die Verbindung ist so konzipiert, dass sie unter physiologischen Bedingungen stabil ist, aber nach der Verabreichung schnell in ihren aktiven Bestandteil umgewandelt wird .
Häufige Reagenzien und Bedingungen
Die Synthese von this compound beinhaltet die Verwendung von gängigen organischen Reagenzien und Lösungsmitteln. Spezifische Bedingungen, wie z. B. Temperatur und pH-Wert, werden sorgfältig kontrolliert, um die gewünschten chemischen Umwandlungen zu gewährleisten. Katalysatoren können auch verwendet werden, um bestimmte Reaktionen zu erleichtern .
Wichtigste gebildete Produkte
Das Hauptprodukt, das bei der Hydrolyse von this compound gebildet wird, ist sein aktiver Bestandteil, der ein hochspezifischer Inhibitor des Natriumkanal-Subtyps NaV1.8 ist. Diese aktive Form ist für die pharmakologischen Wirkungen der Verbindung verantwortlich .
Wissenschaftliche Forschungsanwendungen
VX-150 wurde ausgiebig auf sein Potenzial zur Behandlung verschiedener Schmerzzustände untersucht. Es hat in klinischen Studien vielversprechende Ergebnisse gezeigt bei der Behandlung von akuten Schmerzen nach Operationen, chronischen Schmerzzuständen wie Kleinfasernervschädigung und anderen schmerzbedingten Erkrankungen . Die Fähigkeit der Verbindung, den Natriumkanal-Subtyp NaV1.8 selektiv zu hemmen, macht sie zu einem wertvollen Werkzeug für das Verständnis von Schmerzmechanismen und die Entwicklung neuer Schmerztherapien .
Wirkmechanismus
This compound entfaltet seine Wirkung durch selektive Hemmung des Natriumkanal-Subtyps NaV1.8. Dieser Kanal spielt eine entscheidende Rolle bei der Übertragung von Schmerzsignalen im peripheren Nervensystem. Durch die Blockierung dieses Kanals reduziert this compound die Übertragung von Schmerzsignalen und sorgt so für analgetische Wirkungen . Die Selektivität der Verbindung für NaV1.8 gegenüber anderen Natriumkanalsubtypen minimiert potenzielle Nebenwirkungen und verstärkt ihr therapeutisches Potenzial .
Wirkmechanismus
VX-150 exerts its effects by selectively inhibiting the sodium channel subtype NaV1.8. This channel plays a crucial role in the transmission of pain signals in the peripheral nervous system. By blocking this channel, this compound reduces the transmission of pain signals, thereby providing analgesic effects . The compound’s selectivity for NaV1.8 over other sodium channel subtypes minimizes potential side effects and enhances its therapeutic potential .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
VX-548: Eine weitere von Vertex Pharmaceuticals entwickelte Verbindung, VX-548, ist ebenfalls ein selektiver Inhibitor des Natriumkanal-Subtyps NaV1.8.
PF-04531083: und : Diese von Pfizer entwickelten Verbindungen sind ebenfalls selektive Inhibitoren des Natriumkanal-Subtyps NaV1.8.
Einzigartigkeit von VX-150
This compound zeichnet sich durch seine hohe Selektivität für den Natriumkanal-Subtyp NaV1.8 und sein günstiges pharmakokinetisches Profil aus. Die Fähigkeit der Verbindung, sich schnell in ihre aktive Form umzuwandeln und eine wirksame Schmerzlinderung mit minimalen Nebenwirkungen zu bieten, macht sie zu einem vielversprechenden Kandidaten für die Schmerzbehandlung .
Eigenschaften
IUPAC Name |
[4-[[2-(4-fluoro-2-methylphenoxy)-4-(trifluoromethyl)benzoyl]amino]-2-oxopyridin-1-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F4N2O7P/c1-12-8-14(22)3-5-17(12)34-18-9-13(21(23,24)25)2-4-16(18)20(29)26-15-6-7-27(19(28)10-15)11-33-35(30,31)32/h2-10H,11H2,1H3,(H,26,29)(H2,30,31,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDQNNKQTHOQHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)OC2=C(C=CC(=C2)C(F)(F)F)C(=O)NC3=CC(=O)N(C=C3)COP(=O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F4N2O7P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![tert-butyl (2S)-6-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate](/img/structure/B8179882.png)
![Methyl 3-[2-(methylamino)ethyl]benzoate HCl](/img/structure/B8179895.png)
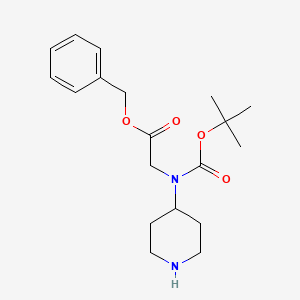
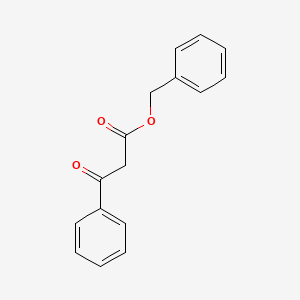
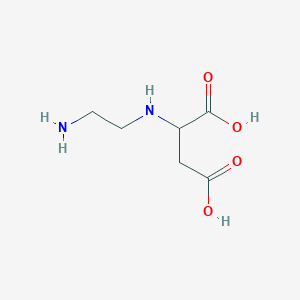

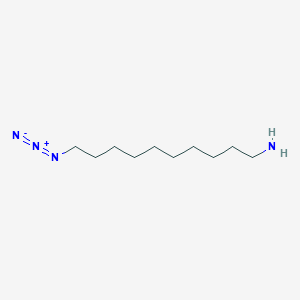
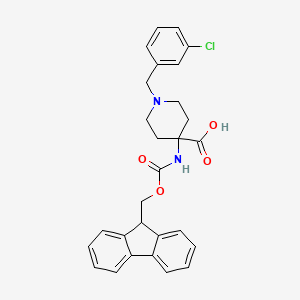
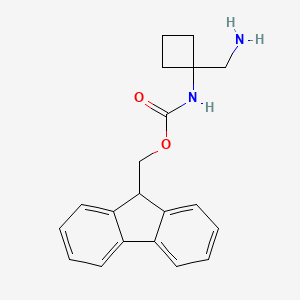


![(3R)-1-[[7-cyano-2-[3-[3-[[3-[[(3R)-3-hydroxypyrrolidin-1-yl]methyl]-1,7-naphthyridin-8-yl]amino]-2-methylphenyl]-2-methylphenyl]-1,3-benzoxazol-5-yl]methyl]pyrrolidine-3-carboxylic acid](/img/structure/B8179962.png)
